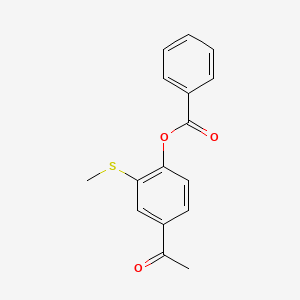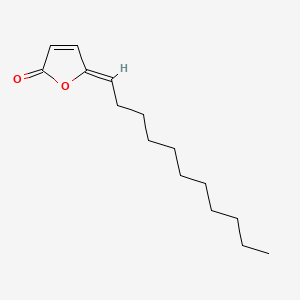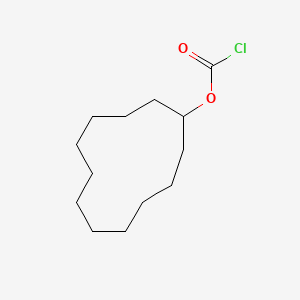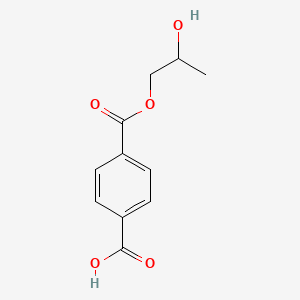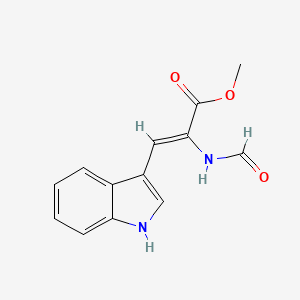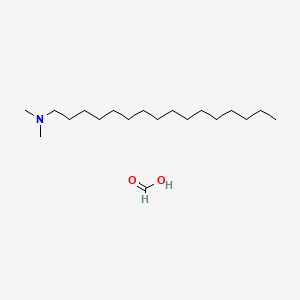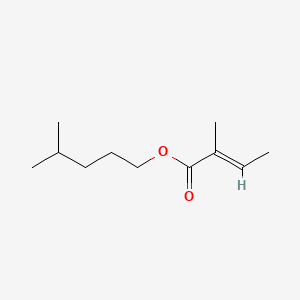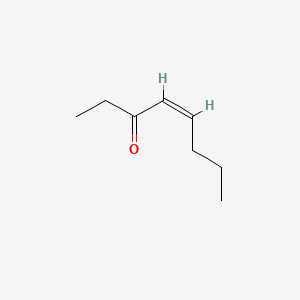![molecular formula C20H22N4O3 B12664285 2-[[4-(Morpholino)phenyl]azo]acetoacetanilide CAS No. 84604-33-1](/img/structure/B12664285.png)
2-[[4-(Morpholino)phenyl]azo]acetoacetanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 283-312-1, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
CH3C(CN)(OH)CH3+N2H4→C8H12N4+H2O
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
2,2’-azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:
Addition Polymerization: The free radicals generated by the decomposition of 2,2’-azobis(2-methylpropionitrile) can add to monomers, leading to the formation of polymers.
Substitution Reactions: In some cases, the free radicals can participate in substitution reactions, replacing hydrogen atoms in organic molecules.
Common Reagents and Conditions
The decomposition of 2,2’-azobis(2-methylpropionitrile) is typically carried out under thermal conditions, with temperatures ranging from 60°C to 80°C. The presence of solvents such as toluene or benzene can facilitate the decomposition process.
Major Products Formed
The primary products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are free radicals, which can further react with monomers to form polymers. The specific products depend on the nature of the monomers used in the polymerization process.
科学的研究の応用
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. Its ability to generate free radicals makes it a valuable tool in studying radical polymerization mechanisms.
Biology: In biological research, 2,2’-azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.
Medicine: The compound is used in the development of drug delivery systems, where its radical-initiating properties are harnessed to create polymer-based carriers for controlled drug release.
Industry: In industrial applications, 2,2’-azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and adhesives. Its role as a radical initiator is crucial in achieving desired polymer properties.
作用機序
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the thermal decomposition of the compound to generate free radicals. These radicals can initiate polymerization reactions by adding to monomers, leading to the formation of polymer chains. The decomposition process can be represented as follows:
C8H12N4→2C4H6N2⋅
The generated radicals can then react with monomers, propagating the polymerization process. The specific molecular targets and pathways depend on the nature of the monomers and the reaction conditions.
類似化合物との比較
2,2’-azobis(2-methylpropionitrile) is unique in its ability to generate free radicals under relatively mild thermal conditions. Similar compounds include:
Benzoyl Peroxide: Another commonly used radical initiator, benzoyl peroxide decomposes to generate benzoyloxy radicals. It is often used in polymerization reactions but requires higher temperatures for decomposition.
2,2’-azobis(isobutyronitrile): This compound is structurally similar to 2,2’-azobis(2-methylpropionitrile) and also serves as a radical initiator. it has different thermal decomposition properties and is used in specific polymerization processes.
The uniqueness of 2,2’-azobis(2-methylpropionitrile) lies in its efficient radical generation at moderate temperatures, making it a versatile and widely used compound in various scientific and industrial applications.
特性
CAS番号 |
84604-33-1 |
|---|---|
分子式 |
C20H22N4O3 |
分子量 |
366.4 g/mol |
IUPAC名 |
2-[(4-morpholin-4-ylphenyl)diazenyl]-3-oxo-N-phenylbutanamide |
InChI |
InChI=1S/C20H22N4O3/c1-15(25)19(20(26)21-16-5-3-2-4-6-16)23-22-17-7-9-18(10-8-17)24-11-13-27-14-12-24/h2-10,19H,11-14H2,1H3,(H,21,26) |
InChIキー |
CPMFUSJRVHGYCR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=CC=C(C=C2)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)

